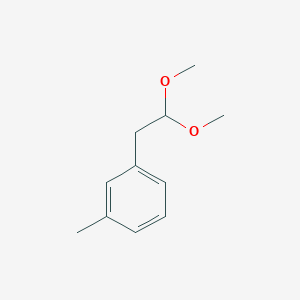

1-(2,2-Dimethoxyethyl)-3-methylbenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2,2-dimethoxyethyl)-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-9-5-4-6-10(7-9)8-11(12-2)13-3/h4-7,11H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUQCSJRITDBZLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90564368 | |

| Record name | 1-(2,2-Dimethoxyethyl)-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90564368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134769-80-5 | |

| Record name | 1-(2,2-Dimethoxyethyl)-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90564368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 134769-80-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 2,2 Dimethoxyethyl 3 Methylbenzene and Analogues

Direct Synthesis Approaches to 1-(2,2-Dimethoxyethyl)-3-methylbenzene

Direct synthesis aims to attach the 2,2-dimethoxyethyl group to the m-xylene (B151644) core in a single key step.

The classic and most direct approach for synthesizing this compound is through the Friedel-Crafts alkylation. mt.com This electrophilic aromatic substitution reaction involves the reaction of an alkyl halide with an aromatic compound in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). mt.commasterorganicchemistry.com

In the case of this compound, the aromatic substrate is toluene (B28343) (methylbenzene), and the alkylating agent would typically be a halo-acetaldehyde dimethyl acetal (B89532), for instance, bromoacetaldehyde (B98955) dimethyl acetal. The reaction proceeds through several mechanistic steps:

Formation of the Electrophile: The Lewis acid catalyst activates the alkyl halide, generating a carbocation or a carbocation-like complex that acts as the electrophile. libretexts.org

Electrophilic Attack: The electron-rich π system of the toluene ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion. libretexts.org

Deprotonation: A base removes a proton from the arenium ion, restoring the aromaticity of the ring and yielding the final alkylated product. mt.com

The methyl group on the toluene ring is an ortho-, para-director, meaning it preferentially directs the incoming electrophile to the positions ortho (2- and 6-) and para (4-) to itself. However, the meta (3- and 5-) position can also be substituted. Therefore, the Friedel-Crafts alkylation of toluene with a 2,2-dimethoxyethyl source will typically yield a mixture of isomers: 1-(2,2-dimethoxyethyl)-2-methylbenzene, 1-(2,2-dimethoxyethyl)-4-methylbenzene, and the target compound, this compound. The product distribution is sensitive to reaction conditions such as temperature. libretexts.org

Table 1: Isomer Distribution in Friedel-Crafts Alkylation of Toluene

| Temperature | 2-isomer (ortho) | 3-isomer (meta) | 4-isomer (para) |

|---|---|---|---|

| 0°C | 54% | 17% | 29% |

| 25°C | 3% | 69% | 28% |

Data derived from studies on toluene alkylation, illustrating the influence of temperature on isomer ratios. libretexts.org

While Friedel-Crafts alkylation is a foundational method, it has limitations, such as the potential for polyalkylation and carbocation rearrangements, which can reduce the yield of the desired product. masterorganicchemistry.comlibretexts.org These drawbacks drive the search for novel synthetic pathways. Research into alternative catalytic systems that offer greater selectivity and milder reaction conditions is an ongoing area of interest in organic synthesis. Potential avenues could include transition-metal-catalyzed cross-coupling reactions or the use of solid acid catalysts to improve reusability and reduce waste. researchgate.net

Synthesis of Structurally Related Dimethoxyethylated Aromatic Compounds

The 2,2-dimethoxyethyl group serves as a versatile functional handle that can be incorporated into a variety of aromatic structures, including complex heterocyclic systems.

The derivatization of toluene and other methylbenzenes with dimethoxyethyl groups is primarily achieved via the aforementioned Friedel-Crafts alkylation. mt.com The directing effect of the methyl group is a critical consideration in these syntheses. Because the methyl group is an activating group, it makes the benzene (B151609) ring more reactive than benzene itself towards electrophilic substitution. libretexts.org However, this activation also increases the likelihood of polyalkylation, where more than one dimethoxyethyl group is added to the ring. libretexts.org Careful control of stoichiometry and reaction conditions is necessary to favor mono-alkylation and achieve a desirable isomer distribution.

Aromatic aldehydes derived from compounds like this compound (after hydrolysis of the acetal to the aldehyde) can serve as key building blocks for constructing more complex molecules.

Pyridone scaffolds are prevalent in medicinal chemistry and materials science. chemrxiv.org One modern approach to synthesizing highly substituted pyridone derivatives is through one-pot, multi-component reactions. For instance, an aromatic aldehyde can be reacted with malononitrile, an active methylene (B1212753) compound like methyl cyanoacetate, and hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst. nih.gov

A recent study demonstrated the use of a bifunctional Fe-based Metal-Organic Framework (MOF) with CuO nanocomposites as an efficient heterogeneous catalyst for this transformation. nih.gov The reaction proceeds under solvent-free conditions, offering an environmentally friendly route to N-amino-2-pyridones. The aromatic aldehyde, which could be derived from a dimethoxyethylated benzene, dictates the substituent on the resulting pyridone ring.

Table 2: Example of a Four-Component Reaction for N-amino-2-pyridone Synthesis

| Component 1 | Component 2 | Component 3 | Component 4 | Catalyst | Product |

|---|---|---|---|---|---|

| Aromatic Aldehyde | Malononitrile | Methyl Cyanoacetate | Hydrazine Hydrate | Fe-based MOF@CuO | N-amino-2-pyridone Derivative |

This table summarizes a general procedure for synthesizing pyridone derivatives where a substituted aromatic aldehyde is a key starting material. nih.gov

Alternative methods for pyridone synthesis include the oxidative amination of cyclopentenones, which provides a streamlined, one-pot process under mild conditions. chemrxiv.orgchemrxiv.org Such innovative strategies highlight the modular nature of organic synthesis, where precursor molecules containing motifs like the dimethoxyethylated methylbenzene can be integrated into the assembly of complex, high-value chemical entities.

Incorporation of 2,2-Dimethoxyethyl Groups into Complex Molecular Architectures

Carbazolyl Acetic Acid Derivative Synthesis

The carbazole (B46965) nucleus is a significant pharmacophore, and its acetic acid derivatives are of considerable interest. Recent synthetic efforts have focused on efficient methods to construct these molecules. One notable approach involves the synthesis of 2-(9H-carbazol-9-yl) acetate (B1210297) derivatives. A general procedure starts with the N-alkylation of 9H-carbazole with an appropriate haloacetate ester. For instance, reacting 9H-carbazole with ethyl bromoacetate (B1195939) in the presence of a base like sodium hydride (NaH) in a solvent such as dimethylformamide (DMF) yields ethyl 2-(9H-carbazol-9-yl) acetate. nih.gov This ester can then be hydrolyzed to the corresponding carbazolyl acetic acid.

Another powerful method allows for the direct construction of a highly functionalized carbazole carboxylic acid. A study demonstrated a novel and efficient synthesis of 1,3-dihydroxy-2-carboxycarbazole starting from indole-3-acetic acid and Meldrum's acid. nih.gov The process involves the condensation of the two starting materials, followed by an intramolecular electrophilic cyclization to form the carbazole core. nih.gov While this does not start from a pre-formed carbazole, it highlights a modern approach to building the functionalized scaffold directly.

The relevance of this compound in this context would be as a precursor to a carbazole substituted at the nitrogen atom. The acetal could be deprotected to the aldehyde, which could then be reductively aminated with a suitable amino-carbazole, or used in other C-N bond-forming reactions to attach the (3-methylphenyl)ethyl side chain to a pre-existing carbazole acetic acid derivative.

| Starting Material(s) | Reagents & Conditions | Product | Yield (%) | Ref |

| 9H-Carbazole, Ethyl bromoacetate | NaH, DMF | Ethyl 2-(9H-carbazol-9-yl) acetate | - | nih.gov |

| Indole-3-acetic acid, Meldrum's acid | EDC, TEA, then cyclization | 1,3-Dihydroxy-2-carboxycarbazole | - | nih.gov |

| 9-Alkylcarbazoles, Acetic anhydride | PPh₃·HClO₄, CH₂Cl₂ | 3-Acetyl-9-alkylcarbazoles | Good | tandfonline.com |

Pyrazolo[1,5-a]pyrazine and Related Nitrogen Heterocycles Synthesis

Pyrazolo[1,5-a]pyrimidines and their pyrazine (B50134) analogues are recognized as purine (B94841) bioisosteres and have attracted significant attention in medicinal chemistry. nih.govacs.org Their synthesis often relies on the cyclocondensation of a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound or its equivalent. nih.govacs.org The aldehyde functionality, which can be unmasked from the dimethoxyethyl group of the title compound, is a key precursor for such transformations.

Several synthetic strategies are prevalent:

Reaction with β-Dicarbonyl Compounds: 5-Aminopyrazoles react with β-diketones, β-ketoesters, or malonates to form the pyrimidine (B1678525) ring. For example, 5-amino-3-methylpyrazole reacts with diethyl malonate in the presence of sodium ethoxide to yield 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol. ub.edu

Reaction with Enaminones: The condensation of 5-aminopyrazoles with enaminones, often in acetic acid, provides a direct route to substituted pyrazolo[1,5-a]pyrimidines. acs.org

Multicomponent Reactions: More advanced methods involve multicomponent reactions. For instance, a rhodium-catalyzed reaction can be used to synthesize variously substituted pyrazolo[1,5-a]pyrimidines. nih.gov

In these syntheses, a compound like this compound would first be transformed. For example, it could be nitrated, reduced to the corresponding aniline, diazotized, and converted to an aminopyrazole. The preserved dimethoxyethyl group could then be hydrolyzed under acidic conditions to reveal the aldehyde, which can act as the electrophilic partner in a subsequent cyclization to form a pyrazolo-fused heterocycle bearing the 3-methylphenyl moiety.

| Precursors | Key Reagents/Conditions | Heterocyclic System | Ref |

| 5-Amino-3-methylpyrazole, Diethyl malonate | Sodium ethanolate, reflux | Pyrazolo[1,5-a]pyrimidine-5,7-diol | ub.edu |

| 5-Aminopyrazole, Enaminone derivative | Acetic acid, reflux | Substituted Pyrazolo[1,5-a]pyrimidine | acs.org |

| 7-Hydrazinyl-pyrazolo[1,5-a]pyrimidine | Isatin/5-chloroisatin, Deep Eutectic Solvent | Dioxopyrrolidinylamino-pyrazolo-pyrimidine | nih.gov |

| 5-Amino-1H-pyrazole, β-Enaminone | Pyridine, reflux | Substituted Pyrazolo[1,5-a]pyrimidine | acs.org |

Imidazolidinone and Benzo[d]nih.govgoogle.comdiazepinone Scaffold Construction

Imidazolidinones are five-membered heterocyclic cores present in many biologically active compounds. Their synthesis can be achieved through various routes. One method involves the reaction of phenylglyoxal (B86788) with N-alkoxy-N'-phenylureas in acetic acid, which selectively forms 3-alkoxy-1,5-bis(phenyl)imidazolidine-2,4-diones. mdpi.com Another approach is the ring expansion of aziridines using triphosgene (B27547) and sodium hydride to produce imidazolidin-2-one derivatives. nih.gov An aldehyde, such as that derived from this compound after deprotection, is a common starting material for building the imidazolidinone scaffold, often through condensation with ureas or diamines.

Benzo[d] nih.govgoogle.comdiazepinones and related benzodiazepine (B76468) structures are privileged scaffolds in medicinal chemistry. acs.org Their synthesis often involves the cyclization of appropriately substituted anilines. A prominent method is the Buchwald-Hartwig amination, where an intramolecular cyclization between an aryl halide and an amide or amine group, catalyzed by palladium, forms the diazepinone ring. nih.gov For example, tricyclic dibenzo[b,e] nih.govgoogle.comdiazepinones can be formed via an intramolecular reaction between an (hetero)aryl halide and an aromatic amino group. nih.gov Multicomponent reactions offer another efficient route; a one-pot, three-component synthesis starting from acyl chlorides, terminal alkynes, and benzene-1,2-diamines can yield 1,5-benzodiazepines under microwave irradiation. nih.gov

An aldehyde derived from the title compound could be incorporated into these scaffolds, for instance, by reacting with a 1,2-diaminobenzene and a β-ketoester in a Biginelli-type reaction to form a dihydropyrimidine (B8664642) which could be further elaborated, or by condensation with a suitable amino-benzophenone precursor prior to cyclization. ub.edu

Note: Synthetic methodologies for the specific Benzo[d] organic-chemistry.orgresearchgate.netdiazepinone scaffold are not widely reported in the surveyed literature.

Naphthazirine Derivative Synthesis

Naphthazirines, which are naphthalene (B1677914) rings fused with an azirine, are a class of highly strained and uncommon heterocycles. A thorough review of the scientific literature indicates a lack of well-established or routine synthetic methodologies for the preparation of this specific heterocyclic system. The high ring strain and potential instability of the azirine fused to an aromatic system make its synthesis a significant challenge. Consequently, no synthetic routes involving precursors like this compound can be described at this time. Research into the related, more stable naphthazarin (a dihydroxynaphthoquinone) derivatives is more common, typically involving condensation and oxidation reactions of hydroquinone (B1673460) or dimethoxybenzene precursors. google.com

Pyrrole (B145914) Derivative Synthesis

The synthesis of the pyrrole ring is a cornerstone of heterocyclic chemistry, with several named reactions providing access to this scaffold. The dimethoxyethyl group is an excellent masked aldehyde, making it a suitable precursor for methods requiring a carbonyl component.

Paal-Knorr Synthesis: This is the classic method for pyrrole synthesis, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849), often under weakly acidic conditions. organic-chemistry.org A precursor like this compound, after deprotection to the aldehyde, could be used to generate a 1,4-dicarbonyl compound through various olefination and oxidation strategies, which would then be cyclized with an amine. organic-chemistry.org

Knorr Pyrrole Synthesis: This method involves the reaction of an α-amino-ketone with a β-ketoester or a related compound with an electron-withdrawing group alpha to a carbonyl. rsc.org

Use of Acetal Precursors: Modern variations of the Paal-Knorr synthesis utilize precursors where one or both carbonyls are masked. A highly relevant example is the condensation of 2,5-dimethoxytetrahydrofuran (B146720) (a cyclic di-acetal) with various amines in the presence of a catalyst like iron(III) chloride in water to afford N-substituted pyrroles. This demonstrates the direct utility of acetal-protected carbonyls in pyrrole synthesis.

The aldehyde derived from this compound could be reacted with an amine to form an enamine, which could then undergo further reaction with an α-haloketone (Hantzsch synthesis) or participate in multicomponent reactions to yield highly substituted pyrroles. tandfonline.com

| Synthesis Name | Precursors | Conditions | Key Feature | Ref |

| Paal-Knorr | 1,4-Dicarbonyl, primary amine/ammonia | Neutral or weakly acidic | Condensation and cyclization | organic-chemistry.org |

| Knorr Synthesis | α-Amino-ketone, β-ketoester | Zinc, Acetic acid | Condensation between two different carbonyl compounds | rsc.org |

| Paal-Knorr Variant | 2,5-Dimethoxytetrahydrofuran, amine | FeCl₃, Water | Uses a stable cyclic acetal as a 1,4-dicarbonyl surrogate | |

| Multicomponent | Imine, acid chloride, alkyne | Isocyanide mediation | Forms polysubstituted pyrroles in one pot |

Indole-Isocyanide Mediated Synthetic Transformations

Isocyanides possess unique reactivity, characterized by their ability to react with both electrophiles and nucleophiles at the same carbon atom. This property is harnessed in numerous isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, to rapidly build molecular complexity. These reactions are powerful tools for synthesizing heterocyclic scaffolds, including indoles. google.com

In the context of indole (B1671886) synthesis, an aldehyde is a common component. The aldehyde first condenses with an amine to form an imine in situ. The isocyanide then adds to the iminium ion, generating a nitrilium intermediate. This intermediate is then trapped by a nucleophile (the fourth component in an Ugi reaction) or undergoes cyclization. For example, a one-pot process involving an aldehyde, an amine, an isocyanide, and a suitable acid can lead to the formation of complex indole derivatives.

The compound this compound is an ideal precursor for these transformations. After simple acidic deprotection to 3-methylphenylacetaldehyde, it can be directly employed as the aldehyde component in an IMCR. For instance, reacting the deprotected aldehyde with aniline, an isocyanide like tosylmethyl isocyanide (TosMIC), and a carboxylic acid would provide a direct route to highly substituted indole derivatives bearing the 3-methylbenzyl moiety, showcasing the utility of isocyanide chemistry in functionalizing indole scaffolds. google.com

Methodological Advancements in Acetal Synthesis Relevant to the Dimethoxyethyl Moiety

The dimethoxyethyl group is a dimethyl acetal, a common protecting group for aldehydes. The synthesis of acetals is a fundamental transformation in organic chemistry, and numerous methods have been developed to improve efficiency, selectivity, and environmental friendliness. google.com

Traditionally, acetal formation involves reacting an aldehyde with an excess of alcohol under acidic conditions (e.g., using HCl or H₂SO₄) with the removal of water. google.com However, modern advancements have introduced a range of milder and more efficient catalysts.

Heterogeneous and Lewis Acid Catalysts: Solid acid catalysts and various Lewis acids are widely used. Zirconium tetrachloride (ZrCl₄) is an efficient and chemoselective catalyst for acetalization under mild conditions. Perchloric acid adsorbed on silica (B1680970) gel (HClO₄-SiO₂) has also been shown to be an extremely effective, inexpensive, and reusable catalyst. tandfonline.com

Palladium Catalysis: Palladium-based catalysts offer a mild and highly efficient method for protecting a broad range of carbonyl groups as acetals in excellent yields at room temperature with low catalyst loading. tandfonline.com

Green Chemistry Approaches: Significant efforts have been made to develop environmentally benign protocols. This includes using solid acid catalysts made from renewable sources, such as sulfonated amorphous carbon from rice husks, or employing green solvents. ub.edu Photochemical methods using visible light and a photocatalyst like Eosin Y provide a neutral and mild route to acetal formation, compatible with acid-sensitive substrates. tandfonline.com

These advanced methods allow for the efficient synthesis of compounds like this compound from 3-methylphenylacetaldehyde, providing access to this versatile building block under a variety of reaction conditions.

| Catalyst Type | Example Catalyst | Key Advantages | Ref |

| Homogeneous Acid | p-Toluenesulfonic acid (p-TsA) | Traditional, effective | google.com |

| Heterogeneous Acid | Perchloric acid on silica gel (HClO₄-SiO₂) | Reusable, inexpensive, often solvent-free | tandfonline.com |

| Lewis Acid | Zirconium tetrachloride (ZrCl₄) | High efficiency and chemoselectivity | tandfonline.com |

| Transition Metal | Palladium (Pd) complexes | Mild conditions, low catalyst loading | tandfonline.com |

| Photochemical | Eosin Y / Visible Light | Neutral conditions, good for acid-sensitive substrates | tandfonline.com |

| Green Catalyst | Sulfonated Carbon | Renewable, sustainable | ub.edu |

Photoorganocatalytic Approaches for Acetalization of Aldehydes

A green and efficient method for the acetalization of aldehydes, including the synthesis of this compound from 3-methylbenzaldehyde, utilizes photo-organocatalysis. rsc.orgrsc.org This approach avoids the use of harsh acidic conditions or metal catalysts, which can be environmentally detrimental. rsc.org

The reaction typically employs an organic dye, such as thioxanthenone or Eosin Y, as a photocatalyst. rsc.orgacs.org When irradiated with a low-energy light source like a household lamp or green LEDs, the photocatalyst becomes excited and forms an electron-donor-acceptor (EDA) complex with the aldehyde. rsc.org This activation lowers the aldehyde's lowest unoccupied molecular orbital (LUMO), making it more susceptible to nucleophilic attack by an alcohol, such as methanol (B129727), to form the corresponding acetal. rsc.org This process is highly efficient for a wide array of aromatic and aliphatic aldehydes, proceeding under neutral conditions with high yields. rsc.orgacs.org

Key features of this methodology include its mild reaction conditions, high chemoselectivity for aldehydes over ketones, and its alignment with the principles of green chemistry. rsc.orgacs.org The reaction can be performed at room temperature, and the desired acetal can often be isolated simply by evaporating the solvent or through distillation. rsc.org

Table 1: Photoorganocatalytic Acetalization of Aromatic Aldehydes

| Aldehyde | Photocatalyst | Light Source | Solvent | Yield (%) |

|---|---|---|---|---|

| 3-Phenyl-propanal | Thioxanthenone | Household Lamp | Methanol | 95 |

| Benzaldehyde | Eosin Y | Green LEDs | Methanol | 92 |

| 4-Methoxybenzaldehyde | Eosin Y | Green LEDs | Methanol | 95 |

| 3-Methylbenzaldehyde | Thioxanthenone | Household Lamp | Methanol | High (expected) |

Data synthesized from multiple sources describing general procedures. rsc.orgrsc.orgacs.org

Stereoselective and Enantioselective Synthetic Strategies for Dimethoxyethyl-Containing Intermediates

While this compound itself is not chiral, the synthesis of its analogues or more complex molecules incorporating a dimethoxyethyl or related functional group often requires precise control over stereochemistry. Stereoselective and enantioselective strategies are crucial for producing intermediates with specific spatial arrangements of atoms.

Stereoselective synthesis aims to produce a single diastereomer. For instance, in the synthesis of complex natural product analogues, a pivotal intermediate containing two methoxy (B1213986) groups on a ring was synthesized stereoselectively. researchgate.net The strategy involved a reduction using sodium borohydride (B1222165) in the presence of calcium chloride, where the axial attack of the hydride led to the preferential formation of an equatorial hydroxyl group. researchgate.net Such substrate-controlled reactions are a cornerstone of stereoselective synthesis.

Enantioselective synthesis focuses on producing one enantiomer over the other, which is critical in the pharmaceutical industry. nih.gov This is often achieved using chiral catalysts. For example, N-heterocyclic carbenes (NHCs) have been used as organocatalysts in dimerization reactions to create multiple stereocenters with high enantio- and diastereoselectivity in the synthesis of yohimbine (B192690) alkaloids. nih.gov Similarly, polymer-supported chiral phosphoric acids (CPAs) have been employed in the enantioselective allylboration of aldehydes, a key step in creating chiral precursors for 1-aryl-1,3-diols. nih.gov These catalytic approaches provide access to optically active building blocks that can be further elaborated into complex target molecules. nih.govnih.gov Techniques like Sharpless epoxidation and dihydroxylation are also powerful tools for introducing stereocenters in a controlled manner during the synthesis of chiral molecules. nih.gov

Vinyl Ether Formation via Elimination Reactions from Acetal Intermediates

Acetal intermediates, such as this compound, can serve as precursors for the formation of vinyl ethers through elimination reactions. This transformation is a valuable synthetic step for creating reactive monomers and intermediates. The Williamson ether synthesis, a classic method for forming ethers via an SN2 reaction, can face competition from E2 elimination, especially when using sterically hindered or secondary/tertiary alkyl halides. masterorganicchemistry.comlibretexts.org This principle can be harnessed to favor elimination.

The formation of a vinyl ether from an acetal typically involves the removal of one of the alkoxy groups along with a proton from the adjacent carbon. While acetals are generally stable under neutral and basic conditions, specific reagents can promote this elimination. For example, the synthesis of vinyl acetate, though an ester, shares mechanistic principles with vinyl ether synthesis, sometimes proceeding through intermediates that undergo beta-hydride elimination. wikipedia.org

In the context of polymer chemistry, the cationic polymerization of vinyl ethers can be terminated by a reaction that involves the elimination of an alcohol from the acetal-like chain end, although this is generally an undesired side reaction. arkat-usa.org However, by carefully selecting reagents and conditions, elimination can be made the primary reaction pathway.

Continuous Flow Synthesis Techniques for Dimethoxyethylated Intermediates in Multi-step Sequences

Continuous flow technology has emerged as a powerful tool for the synthesis of chemical intermediates, offering enhanced safety, efficiency, and scalability compared to traditional batch processing. nih.gov This technique is particularly advantageous for multi-step sequences, where intermediates can be generated and immediately used in the next step without isolation or purification. nih.gov

For the synthesis of dimethoxyethylated intermediates, a continuous flow system can be designed to perform the acetalization reaction, followed by subsequent transformations in a telescoped manner. nih.gov For example, an aldehyde could be mixed with methanol and a solid-supported catalyst in a packed-bed reactor to form the dimethoxyethyl group. The output stream containing the acetal could then be directly introduced into a second reactor for a subsequent reaction. researchgate.net

The benefits of this approach include precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. researchgate.net The on-demand generation of potentially unstable or hazardous intermediates in small volumes within the reactor significantly improves the safety profile of the synthesis. nih.gov This technology has been successfully applied to the multi-step synthesis of various heterocyclic compounds and chiral intermediates for the pharmaceutical industry. nih.govresearchgate.net

Table 2: Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-aryl-1,3-diols |

| 2-butenal |

| 3-methylbenzaldehyde |

| 3-Phenyl-propanal |

| alloyohimbane |

| Benzaldehyde |

| Eosin Y |

| Methanol |

| p-methylcyclohexadienal |

| rauwolscine |

| Sodium borohydride |

| Thioxanthenone |

| Vinyl acetate |

Reaction Chemistry and Mechanistic Investigations of 1 2,2 Dimethoxyethyl 3 Methylbenzene and Derivatives

Reactivity of the Methyl-Substituted Benzene (B151609) Ring

The reactivity of the benzene ring in 1-(2,2-dimethoxyethyl)-3-methylbenzene is primarily governed by the electronic effects of its two substituents: the methyl group (-CH₃) and the 2,2-dimethoxyethyl group (-CH₂CH(OCH₃)₂). These groups influence both the rate of reaction and the regioselectivity of electrophilic aromatic substitution.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

In electrophilic aromatic substitution reactions, the incoming electrophile is directed to specific positions on the benzene ring by the existing substituents. The methyl group is known as an ortho-, para-director, meaning it preferentially directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. chemguide.co.uklibretexts.org The 2,2-dimethoxyethyl group, being an alkyl group, is also an ortho-, para-director.

When both groups are present on the benzene ring, their directing effects can either reinforce or oppose each other. In the case of this compound, the substituents are in a meta-relationship. The positions ortho and para to the methyl group are C2, C4, and C6. The positions ortho and para to the 2,2-dimethoxyethyl group are C2, C6, and C4. Therefore, both groups cooperatively direct incoming electrophiles to the C2, C4, and C6 positions.

However, steric hindrance can play a significant role in determining the final product distribution. The bulkiness of the 2,2-dimethoxyethyl group may hinder attack at the C2 position. Consequently, electrophilic substitution is most likely to occur at the C4 and C6 positions, with the C4 position often being favored due to reduced steric hindrance compared to the doubly-flanked C2 position. For instance, in the nitration of toluene (B28343) (methylbenzene), the major products are ortho-nitrotoluene and para-nitrotoluene, with the para isomer often being the major product due to less steric hindrance. libretexts.orgmsu.edu

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position | Directing Effect of -CH₃ | Directing Effect of -CH₂CH(OCH₃)₂ | Combined Effect | Predicted Major Product(s) |

| C2 | Ortho | Ortho | Reinforced | Minor due to steric hindrance |

| C4 | Para | Para | Reinforced | Major |

| C5 | Meta | Meta | - | Minor/Negligible |

| C6 | Ortho | Ortho | Reinforced | Major |

Influence of Electronic Properties of Substituents on Aromatic Reactivity

The rate of electrophilic aromatic substitution is influenced by the electron-donating or electron-withdrawing nature of the substituents on the benzene ring. libretexts.orglumenlearning.com Both the methyl group and the 2,2-dimethoxyethyl group are considered activating groups.

Methyl Group (-CH₃): The methyl group is an electron-donating group through an inductive effect. libretexts.org It pushes electron density into the benzene ring, making the ring more nucleophilic and thus more reactive towards electrophiles compared to benzene itself. libretexts.orgmsu.edu For example, toluene undergoes nitration about 25 times faster than benzene. lumenlearning.com

The presence of two activating groups on the benzene ring in this compound makes the ring significantly more reactive towards electrophilic substitution than benzene. The cumulative effect of these two electron-donating groups enhances the nucleophilicity of the aromatic ring, leading to faster reaction rates. msu.edu

Chemical Transformations of the 2,2-Dimethoxyethyl Moiety

The 2,2-dimethoxyethyl group is a versatile functional group that can undergo various chemical transformations, providing a handle for further molecular modifications.

Acetal (B89532) Hydrolysis and Subsequent Derivatization Reactions

The acetal functionality of the 2,2-dimethoxyethyl group is stable under basic and neutral conditions but can be readily hydrolyzed under acidic conditions to yield the corresponding aldehyde, 3-methylphenylacetaldehyde. youtube.com This reaction is a crucial step for introducing a reactive carbonyl group.

The resulting aldehyde can then be subjected to a wide range of derivatization reactions, including:

Oxidation: The aldehyde can be oxidized to form 3-methylphenylacetic acid using various oxidizing agents.

Reduction: Reduction of the aldehyde yields 2-(3-methylphenyl)ethanol.

Reductive Amination: Reaction with an amine in the presence of a reducing agent leads to the formation of N-substituted 2-(3-methylphenyl)ethanamines.

Wittig Reaction: Reaction with a phosphorus ylide can be used to form a new carbon-carbon double bond, extending the carbon chain. organic-chemistry.org

Aldol (B89426) Condensation: The aldehyde can participate in aldol condensation reactions with other carbonyl compounds to form β-hydroxy carbonyl compounds, which can then be dehydrated to α,β-unsaturated carbonyls. alevelchemistry.co.ukfiveable.me

Carbon-Carbon Bond Forming Processes Involving the Acetal Functionality

While the acetal itself is generally unreactive in carbon-carbon bond-forming reactions, its hydrolyzed aldehyde form is a key precursor for such transformations.

Carbene Additions and Cyclopropanation Reactions

Cyclopropanation reactions involve the addition of a carbene or a carbenoid to an alkene to form a cyclopropane (B1198618) ring. masterorganicchemistry.com While the aromatic ring of this compound can react with highly reactive carbenes, a more common strategy involves the transformation of the 2,2-dimethoxyethyl group to create a site for cyclopropanation. masterorganicchemistry.com

For instance, after hydrolysis of the acetal to the aldehyde, a Wittig reaction could be employed to introduce an alkene functionality. This newly formed double bond can then undergo cyclopropanation. Common methods for cyclopropanation include:

Simmons-Smith Reaction: This reaction uses a carbenoid, typically formed from diiodomethane (B129776) and a zinc-copper couple, to add a methylene (B1212753) group across the double bond in a stereospecific manner. chemistry.coach

Addition of Dihalocarbenes: Dihalocarbenes, generated from haloforms and a strong base, can also add to the double bond to form dihalocyclopropanes. masterorganicchemistry.com

Catalytic Cyclopropanation: Transition metal catalysts, often based on copper, rhodium, or palladium, can catalyze the decomposition of diazo compounds to generate carbenes for cyclopropanation. nih.govutdallas.edu

These reactions provide a powerful tool for constructing complex molecular architectures containing cyclopropane rings, which are important structural motifs in many biologically active molecules. nih.gov

Transformations Involving Vinyl Ether Intermediates

The transformation of β-(hetero)arylethyl ethers, such as this compound, can proceed through the formation of vinyl ether intermediates. A notable example is the potassium tert-butoxide (KO-t-Bu) catalyzed thiolation reaction. This process involves an initial elimination of methanol (B129727) to form a reactive (hetero)arylalkene, which subsequently undergoes an anti-Markovnikov hydrothiolation to yield linear thioethers. The mechanism suggests that the presence of a strong base like KO-t-Bu facilitates the elimination step, creating the vinyl ether species in situ, which is then trapped by a thiol.

Mechanistic studies have provided insights into these transformations. For instance, the deprotonation of similar substrates has been shown to occur with catalytic amounts of alkali amide bases. Furthermore, the reaction conditions can be optimized for various substrates, indicating the broad applicability of this method for functionalizing molecules containing the β-arylethyl ether moiety. researchgate.net

Nucleophilic Cyclization Reactions Leading to Heterocyclic Frameworks

The 2,2-dimethoxyethyl group is a versatile precursor for the synthesis of various heterocyclic frameworks through nucleophilic cyclization reactions. This functional group can be considered a masked aldehyde, which can be revealed under acidic conditions to participate in cyclization cascades. One prominent application is in the Pictet-Spengler reaction.

A key strategy involves the use of convertible isocyanides, such as 1-isocyano-2-(2,2-dimethoxyethyl)benzene, in multicomponent reactions like the Ugi four-component reaction (U-4CR). The product of the Ugi reaction, an α-acylamino carboxamide, contains the dimethoxyethyl group. Subsequent treatment with acid unmasks the aldehyde, which then undergoes an intramolecular electrophilic substitution with an activated aromatic ring (the Pictet-Spengler reaction) to form complex polycyclic indole-like structures. This sequence efficiently builds complex molecular scaffolds from simple starting materials in a few steps. nih.gov

Mechanistic Re-evaluation of Transformations Involving Potassium Alkoxides and Thiolates and Electron Transfer Pathways

The reactions of substrates like this compound with strong bases such as potassium alkoxides (e.g., KO-t-Bu) and thiolates have been a subject of mechanistic investigation. While traditionally viewed through the lens of classical acid-base chemistry, there is growing evidence for the involvement of single electron transfer (SET) pathways.

In the context of KO-t-Bu catalyzed reactions, mechanistic studies on related systems have suggested the possibility of an SET process. For example, the optimization of reaction conditions for the functionalization of various aromatic compounds using LiO-t-Bu/CsF has pointed towards an SET mechanism. These findings prompt a re-evaluation of how these strong bases interact with the substrate, suggesting that they may not only act as proton abstractors but also as electron donors to initiate the reaction. This is particularly relevant in reactions involving the cleavage of C-O bonds, such as in the demethylation of methoxyarenes in the presence of alkanethiols, where an organic superbase can facilitate the process. researchgate.net

Multi-Component Reactions and Cascade Processes Utilizing Dimethoxyethylated Substrates

Dimethoxyethylated substrates, including this compound, are valuable building blocks in multi-component reactions (MCRs) and cascade processes. MCRs are highly efficient, atom-economical reactions where three or more reactants combine in a single step to form a product that incorporates most of the atoms of the starting materials. nih.gov The dimethoxyethyl group often serves as a latent aldehyde functionality, which can be unveiled at a specific point in a reaction sequence to trigger subsequent transformations.

A prime example is the use of 1-isocyano-2-(2,2-dimethoxyethyl)benzene in a Ugi four-component reaction (U-4CR). This is followed by a Pictet-Spengler cyclization, resulting in complex indole (B1671886) natural product-like polycyclic compounds in a two-step process from commercially available starting materials. nih.gov This strategy highlights the power of combining MCRs with subsequent cyclization reactions to rapidly build molecular complexity.

MCRs are known for their ability to generate diverse molecular scaffolds. Named reactions like the Passerini, van Leusen, Strecker, Hantzsch, and Biginelli reactions are foundational MCRs. nih.gov The principles of these reactions can be applied to substrates containing the dimethoxyethyl group to synthesize a wide array of complex molecules, including peptidomimetics and other pharmacologically relevant compounds. ethz.ch The development of new MCRs, such as the synthesis of β-aryl-γ-nitroesters, further expands the synthetic utility of functionalized aldehydes and their precursors. researchgate.net

The table below illustrates a selection of multi-component reactions where dimethoxyethylated substrates or their aldehyde-containing derivatives could potentially be utilized.

| Multi-Component Reaction | Reactants | Product Type | Potential Application of Dimethoxyethylated Substrates |

| Ugi Reaction | Aldehyde, Amine, Carboxylic Acid, Isocyanide | α-Acylamino Carboxamide | The dimethoxyethyl group serves as a masked aldehyde. |

| Passerini Reaction | Aldehyde, Carboxylic Acid, Isocyanide | α-Acyloxy Carboxamide | The deprotected aldehyde from the dimethoxyethyl group can participate. |

| Biginelli Reaction | Aldehyde, β-Ketoester, Urea | Dihydropyrimidinone | The latent aldehyde functionality can be used as the aldehyde component. frontiersin.org |

| Mannich Reaction | Aldehyde, Amine, Enolizable Ketone | β-Amino Ketone | The substrate can provide the aldehyde component after deprotection. frontiersin.org |

Spectroscopic Characterization and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 1-(2,2-dimethoxyethyl)-3-methylbenzene, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential for unambiguous assignment of all proton and carbon signals.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to the different types of protons in the molecule. Based on its structure, one would anticipate signals for the aromatic protons, the methoxy (B1213986) protons, the methyl group protons, the benzylic protons, and the methine proton. The chemical shifts (δ) are influenced by the electronic environment of the protons, and the splitting patterns (multiplicity) are determined by the number of neighboring, non-equivalent protons (n+1 rule).

Expected ¹H NMR Data: (Note: The following table is a theoretical prediction based on known chemical shift ranges for similar structural motifs and does not represent experimental data.)

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |

| Aromatic Protons (C₆H₄) | ~ 6.9 - 7.2 | Multiplet (m) | 4H |

| Methine Proton (-CH(OCH₃)₂) | ~ 4.4 - 4.8 | Triplet (t) | 1H |

| Methoxy Protons (-OCH₃) | ~ 3.2 - 3.4 | Singlet (s) | 6H |

| Benzylic Protons (-CH₂-) | ~ 2.8 - 3.0 | Doublet (d) | 2H |

| Methyl Protons (-CH₃) | ~ 2.3 | Singlet (s) | 3H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Due to the lower natural abundance of the ¹³C isotope, the signals are typically not split by neighboring carbons unless specific decoupling techniques are avoided.

Expected ¹³C NMR Data: (Note: The following table is a theoretical prediction based on known chemical shift ranges and does not represent experimental data.)

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Aromatic C (quaternary, C-1) | ~ 138 - 140 |

| Aromatic C (quaternary, C-3) | ~ 137 - 139 |

| Aromatic CH | ~ 125 - 130 |

| Methine C (-CH(OCH₃)₂) | ~ 102 - 105 |

| Methoxy C (-OCH₃) | ~ 52 - 55 |

| Benzylic C (-CH₂-) | ~ 35 - 40 |

| Methyl C (-CH₃) | ~ 20 - 22 |

Advanced Two-Dimensional (2D) NMR Techniques for Complex Structural Assignment

To definitively assign the proton and carbon signals, especially for the closely spaced aromatic resonances, two-dimensional (2D) NMR techniques would be indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons, for instance, confirming the coupling between the benzylic protons and the methine proton.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This would be crucial for confirming the connectivity of the entire molecule, for example, by showing correlations from the benzylic protons to the aromatic ring carbons and the methine carbon.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" that is unique to the molecule's structure and functional groups.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the various functional groups present.

Expected FT-IR Absorption Bands: (Note: The following table is a theoretical prediction and does not represent experimental data.)

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | 3100 - 3000 | Medium to Weak |

| C-H stretch (aliphatic) | 3000 - 2850 | Medium to Strong |

| C=C stretch (aromatic) | 1600 - 1450 | Medium |

| C-O stretch (ether) | 1150 - 1085 | Strong |

| C-H bend (aromatic) | 900 - 675 | Strong |

Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can aid in structural elucidation. For this compound, the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (180.24 g/mol ).

The fragmentation pattern would likely involve the loss of methoxy groups (-OCH₃), the cleavage of the ethyl chain, and the formation of a stable tropylium (B1234903) ion or related benzylic cations, which are common fragmentation pathways for alkylbenzenes.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a widely used technique for determining the molecular weight and fragmentation patterns of volatile organic compounds. In EI-MS, high-energy electrons bombard the sample, causing ionization and fragmentation. The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the molecular ion and various fragment ions.

No specific EI-MS data for this compound has been found in the searched scientific literature and databases.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique commonly used for analyzing less volatile and thermally labile compounds. It typically produces protonated or deprotonated molecular ions with minimal fragmentation, making it useful for determining molecular weight.

Specific ESI-MS data for this compound is not available in the reviewed sources.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is ideal for separating and identifying individual components in a mixture. The retention time from the GC and the mass spectrum from the MS provide a high degree of confidence in the identification of a compound.

No published GC-MS analysis data, including retention times and specific mass spectra, could be located for this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that couples the separation of compounds by liquid chromatography with their detection by mass spectrometry. nist.govnist.gov It is particularly suited for the analysis of non-volatile and thermally unstable compounds. nist.govnist.gov

Detailed LC-MS studies, including retention times, column specifications, and mass spectrometric data, for this compound are not documented in the available literature.

Electronic Spectroscopy

Electronic spectroscopy investigates the electronic structure of atoms and molecules by observing the absorption and emission of electromagnetic radiation.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. The wavelength of maximum absorption (λmax) is characteristic of the chromophores present in the molecule.

No specific UV-Vis spectroscopic data, such as absorption maxima (λmax), for this compound has been reported in the searched scientific databases.

Research Applications of 1 2,2 Dimethoxyethyl 3 Methylbenzene in Organic Synthesis

Role as a Key Intermediate in the Synthesis of Advanced Organic Scaffolds

The strategic importance of 1-(2,2-dimethoxyethyl)-3-methylbenzene lies in its capacity to be converted into key intermediates for the synthesis of complex organic frameworks. The dimethoxyethyl group acts as a latent aldehyde, which, after deprotection or conversion, facilitates the construction of sophisticated molecular structures.

Precursor for Complex Heterocyclic Systems (e.g., Pyrazinones, Imidazolidinones)

This compound is an effective precursor for synthesizing complex heterocyclic systems such as imidazolidinones. The synthetic pathway typically begins with the transformation of the parent compound into an amine, 2,2-dimethoxy-1-(m-tolyl)ethan-1-amine, which is then reacted with isocyanates to form N-(2,2-dimethoxyethyl)-N-(m-tolyl)urea derivatives.

Under acidic conditions, these urea derivatives undergo an intramolecular cyclization. The acetal (B89532) hydrolyzes to reveal the aldehyde, which then reacts with the urea nitrogen to form a cyclic imidazolinium cation. This reactive intermediate is subsequently trapped by a C-nucleophile, such as a phenol or a resorcinol derivative, to yield highly substituted 4-arylimidazolidin-2-ones. This acid-catalyzed reaction of 1-(2,2-dimethoxyethyl)-3-arylureas with phenols provides an effective method for creating these complex heterocyclic structures. semanticscholar.org The regioselectivity of this process is a key feature, allowing for the controlled synthesis of specific isomers. researchgate.net

A variety of substituted ureas can be prepared from the precursor amine, demonstrating the versatility of this synthetic route.

Table 1: Examples of Urea Intermediates Derived from this compound Precursors This table is interactive. Click on the headers to sort.

| Urea Derivative | Reactant | Application |

|---|---|---|

| 1-(2,2-Dimethoxyethyl)-3-arylurea | Aryl isocyanate | Synthesis of 4-arylimidazolidin-2-ones |

| 1-(2,2-Dimethoxyethyl)-1,3,3-trimethylurea | --- | Synthesis of 5-aryl-2-oxoimidazolidinium salts |

| N,N-dialkyl-N'-(2,2-dimethoxyethyl)urea | Dialkylcarbamoyl chloride | Precursor for diarylethanes |

Building Block for Polycyclic Compounds

The utility of this compound extends to the synthesis of polycyclic compounds, notably through reactions like the Povarov reaction. The Povarov reaction is a powerful tool for constructing tetrahydroquinoline rings, which are prevalent in many natural products and biologically active molecules. wikipedia.orgharvard.edu This formal [4+2] cycloaddition involves an aromatic imine and an electron-rich alkene. wikipedia.org

Intermediates derived from this compound are well-suited for this transformation. The in-situ generation of 2-oxoimidazolium cations from the corresponding urea precursors can be trapped in a Povarov-type reaction to form complex, alkaloid-like aza-heterocycles. researchgate.net This process facilitates the formation of multiple C-C and C-N bonds in a single, highly diastereoselective step.

Furthermore, derivatives of the title compound can be used to synthesize other polycyclic systems. For instance, the acid-catalyzed reaction of N,N-disubstituted 1-(2,2-dimethoxyethyl)ureas with phenols like 2-naphthol can yield complex dibenzoxanthenes. semanticscholar.org Intramolecular cycloadditions represent another powerful strategy for generating bridged polycyclic systems from acyclic precursors derived from this starting material. nsf.govnih.govescholarship.org

Contributions to Method Development in Synthetic Organic Chemistry

The unique structural features of this compound make it an ideal substrate for developing and refining new synthetic methods, particularly in the fields of C-H functionalization and bond-forming reactions.

Substrates in Directed C-H Functionalization Strategies

The acetal moiety of this compound serves as a masked aldehyde, a highly versatile functional group for directing C-H functionalization. nih.gov Transition-metal-catalyzed C-H activation is a powerful technique for modifying complex molecules with high precision, and the regioselectivity is typically controlled by a directing group. nih.govsnnu.edu.cnyale.edu

Table 2: Potential Directing Groups from the Acetal Moiety This table is interactive. Click on the headers to sort.

| Directing Group Class | Formation from Aldehyde | Targeted C-H Position | Metal Catalyst |

|---|---|---|---|

| Imine | Reaction with primary amine | ortho | Rhodium, Palladium |

| Oxime | Reaction with hydroxylamine | ortho | Palladium |

| Hydrazone | Reaction with hydrazine (B178648) | ortho | Palladium |

Components in Novel Carbon-Carbon and Carbon-Heteroatom Bond Forming Methodologies

The aromatic ring of this compound is a suitable platform for developing and applying novel bond-forming methodologies, such as palladium-catalyzed cross-coupling reactions. These reactions are fundamental tools for constructing C-C and C-heteroatom bonds.

The m-tolyl group can be strategically halogenated to introduce a reactive handle (e.g., bromine or iodine). This halogenated derivative can then participate in a wide array of cross-coupling reactions, including:

Suzuki-Miyaura Coupling: Reaction with boronic acids to form C-C bonds. researchgate.net

Heck Reaction: Reaction with alkenes to form substituted alkenes.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds.

The presence of the dimethoxyethyl group, which is stable under many cross-coupling conditions, allows for the elaboration of the aromatic core without affecting the masked aldehyde. This aldehyde can then be revealed in a later step for further transformations, making this compound a valuable component in multi-step synthetic sequences where precise control over reactivity is required. researchgate.netchemrxiv.orggoogle.com

Development of Synthetic Routes to Structurally Diverse Molecular Motifs

The true synthetic power of this compound is realized in its strategic application to build a wide variety of molecular motifs. The key to its versatility is the controlled deprotection and subsequent elaboration of the acetal-masked aldehyde. scispace.comresearchgate.net This functional group serves as a linchpin for a divergent synthetic approach, allowing access to a multitude of different compound classes from a single precursor.

The central synthetic strategy involves the following steps:

Modification of the Aromatic Ring: The m-tolyl group can be functionalized first, for example, via halogenation followed by cross-coupling, or through directed C-H activation.

Deprotection of the Acetal: The stable acetal is hydrolyzed under mild acidic conditions to release the reactive aldehyde. scispace.com

Elaboration of the Aldehyde: The newly formed aldehyde is then converted into a wide range of other functional groups or used to construct new ring systems.

This strategic approach enables the synthesis of diverse molecular structures, including:

Heterocycles: As discussed, conversion to ureas followed by cyclization yields imidazolidinones. Other nitrogen-containing heterocycles like tetrahydroquinolines can be accessed via the Povarov reaction.

Substituted Diarylethanes: Acid-catalyzed reactions with phenols lead to complex diarylethanes. semanticscholar.org

Functionalized Phenylethanols: Reduction of the aldehyde provides a primary alcohol, which can be further derivatized.

Styrene Derivatives: Wittig-type reactions on the aldehyde can introduce carbon-carbon double bonds.

The ability to perform reactions on the aromatic ring while the aldehyde is protected, and then subsequently unmask and react the aldehyde, provides a powerful and flexible methodology for constructing complex and diverse molecular architectures.

Table 3: Synthetic Strategies and Resulting Molecular Motifs This table is interactive. Click on the headers to sort.

| Strategic Transformation | Key Intermediate | Resulting Molecular Motif | Relevant Reaction |

|---|---|---|---|

| Amine formation -> Urea synthesis -> Intramolecular Cyclization | N-(2,2-dimethoxyethyl)urea | Imidazolidinones, Dibenzoxanthenes | Acid-catalyzed cyclization/substitution |

| Imine formation -> Intramolecular Cycloaddition | N-Aryl imine with tethered alkene | Fused Polycyclic Heterocycles | Intramolecular Povarov Reaction |

| Conversion to Directing Group -> C-H Activation | Transient imine | ortho/meta-Functionalized Arenes | Palladium- or Rhodium-catalyzed C-H Functionalization |

| Halogenation -> Cross-Coupling -> Deprotection | Halogenated m-tolyl acetal | Biaryls, Arylamines, Alkynylated Arenes | Suzuki, Buchwald-Hartwig, Sonogashira |

Future Research Directions and Emerging Trends

Development of Greener and More Sustainable Synthetic Protocols for Dimethoxyethylated Compounds

The chemical industry's increasing focus on sustainability is driving the development of greener synthetic methods for acetals, including dimethoxyethylated compounds. Traditional methods often rely on harsh acid catalysts and generate significant waste. Emerging research, however, is exploring more environmentally friendly alternatives.

A promising area of research is the use of photocatalysts to facilitate the acetalization of aldehydes. rsc.org For instance, photo-organocatalytic protocols have been developed that utilize thioxanthenone as a photocatalyst and household lamps as a light source to convert a variety of aldehydes into acetals in high yields. rsc.org This approach offers a milder and more energy-efficient alternative to conventional methods.

Another avenue for greener synthesis involves the use of heterogeneous catalysts and solvent-free reaction conditions. ymerdigital.com Researchers are investigating catalysts like alumina-sulfuric acid and Algerian natural kaolin, which are cost-effective, eco-friendly, and can be used on a large scale. ymerdigital.com The development of solid acid catalysts, such as perchloric acid adsorbed on silica (B1680970) gel, also allows for efficient acetalization under solvent-free conditions, with the added benefit of catalyst reusability. organic-chemistry.org

Deep eutectic solvents (DESs) are also emerging as promising green reaction media and catalysts for organic transformations. rsc.org These solvents, formed by mixing hydrogen bond donors and acceptors, are biodegradable and have low toxicity. Their dual role as both solvent and catalyst can lead to more efficient and sustainable synthetic processes.

| Green Synthesis Approach | Key Features | Potential Advantages for Dimethoxyethylated Compounds |

| Photocatalysis | Utilizes light energy and a photocatalyst. | Milder reaction conditions, reduced energy consumption. |

| Heterogeneous Catalysis | Employs solid catalysts that are easily separated from the reaction mixture. | Catalyst reusability, simplified purification, reduced waste. |

| Solvent-Free Reactions | Conducted without the use of a solvent. | Reduced solvent waste, lower environmental impact, potential for higher reaction rates. |

| Deep Eutectic Solvents | Used as both reaction media and catalysts. | Biodegradable, low toxicity, potential for improved reaction efficiency. |

Exploration of Novel Reactivity Modes for the 2,2-Dimethoxyethyl Group in Complex Environments

The 2,2-dimethoxyethyl group, primarily known as a protective group for aldehydes, possesses latent reactivity that is being explored in more complex molecular settings. Future research will likely focus on uncovering and harnessing novel reaction pathways involving this functional group.

One area of interest is the in situ generation of reactive intermediates from N-(2,2-dialkoxyethyl) ureas. researchgate.net For example, the acid-catalyzed reaction of these compounds can lead to the formation of cyclic imidazolinium cations, which can then be trapped by nucleophiles to produce novel heterocyclic structures like 4-(het)arylimidazolidin-2-ones. researchgate.net This demonstrates the potential of the 2,2-dimethoxyethyl group to participate in cascade reactions, enabling the efficient construction of complex molecules.

Further research into the reaction of the 2,2-dimethoxyethyl group with various nucleophiles and electrophiles under different catalytic systems will likely reveal new synthetic possibilities. Understanding the factors that control the regioselectivity and stereoselectivity of these reactions will be crucial for their application in the synthesis of pharmaceuticals and other fine chemicals.

Advanced Computational Modeling for Predictive Synthesis and Reaction Design

Computational chemistry is becoming an indispensable tool for modern organic synthesis. In the context of "1-(2,2-Dimethoxyethyl)-3-methylbenzene" and related compounds, advanced computational modeling can be employed to predict reaction outcomes, optimize reaction conditions, and design novel synthetic routes.

For instance, computational models can be used to screen potential substrates and catalysts for acetalization reactions, predicting which combinations will lead to high yields. mit.edu This "in silico" screening can significantly reduce the amount of trial-and-error experimentation required in the laboratory. mit.edu

Retrosynthetic analysis, a key strategy in planning organic syntheses, is also being transformed by computational approaches. nih.gov Machine learning algorithms can be trained on vast databases of chemical reactions to predict plausible retrosynthetic disconnections and suggest synthetic pathways. nih.gov As these models become more sophisticated, they will be able to design efficient and novel syntheses for complex molecules containing the 2,2-dimethoxyethyl group.

| Computational Modeling Application | Description | Impact on Synthesis of Dimethoxyethylated Compounds |

| Predictive Synthesis | Using computational models to predict the outcome of a chemical reaction before it is performed in the lab. | Faster optimization of reaction conditions, reduced experimental effort. |

| Virtual Screening | Computationally evaluating a large library of potential reactants or catalysts. | Identification of novel and more efficient synthetic routes. |

| Retrosynthetic Analysis | Deconstructing a target molecule into simpler starting materials to design a synthetic pathway. | Design of more efficient and innovative syntheses. |

Integration into Automated and High-Throughput Synthesis Platforms

The demand for rapid synthesis and screening of new chemical entities is driving the development of automated and high-throughput synthesis platforms. The synthesis of "this compound" and its derivatives is well-suited for integration into these platforms.

Automated synthesis systems can perform multi-step reactions with high precision and reproducibility, minimizing human error and accelerating the drug discovery process. researchgate.netnih.govnih.gov These platforms can be programmed to synthesize libraries of related compounds by systematically varying the starting materials and reaction conditions. This allows for the rapid exploration of structure-activity relationships and the identification of lead compounds with desired properties.

Continuous-flow synthesis is another technology that is being increasingly adopted for the automated production of chemicals. nih.gov In a flow system, reagents are continuously pumped through a series of reactors, allowing for precise control over reaction parameters and enabling the safe handling of hazardous intermediates. The integration of the synthesis of dimethoxyethylated compounds into automated flow platforms could enable their on-demand and scalable production.

The combination of automated synthesis with high-throughput screening will be a powerful tool for discovering new applications for compounds like "this compound". By rapidly synthesizing and evaluating a large number of derivatives, researchers can identify molecules with interesting biological activities or material properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2,2-Dimethoxyethyl)-3-methylbenzene, and how do reaction conditions influence yield?

- Methodology : A microwave-assisted synthesis approach using phenyl methoxycarbamate and methyl 3-((2,2-dimethoxyethyl)amino)propanoate in acetonitrile at 120°C for 4 hours achieves 95% yield after flash chromatography (30% EtOAc/CH₂Cl₂) . Alternative routes may involve nucleophilic substitution of methylbenzene derivatives with dimethoxyethyl groups under inert conditions.

- Key Variables : Temperature, solvent polarity, and catalyst (e.g., i-Pr₂NEt) critically affect regioselectivity.

Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to characterize this compound?

- Approach :

- ¹H NMR : Focus on signals at δ 3.3–3.5 ppm (dimethoxy protons) and δ 2.3 ppm (methyl group on benzene).

- IR : C-O stretching (~1100 cm⁻¹) for dimethoxy groups and aromatic C-H bending (~700 cm⁻¹) .

- Mass Spec : Molecular ion peak at m/z 315.28 (C₁₃H₁₇NO₈) with fragmentation patterns confirming the dimethoxyethyl moiety .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.